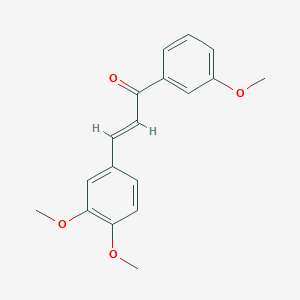

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Description

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone system flanked by two aromatic rings: a 3,4-dimethoxyphenyl group at the β-position and a 3-methoxyphenyl group at the α-position. This compound is synthesized via Claisen-Schmidt condensation between 3-methoxyacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions, analogous to methods described for structurally related chalcones . The (2E)-configuration of the enone system is critical for its biological activity and molecular interactions.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-15-6-4-5-14(12-15)16(19)9-7-13-8-10-17(21-2)18(11-13)22-3/h4-12H,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABXLRQBRJUXNG-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activities associated with this specific compound, supported by relevant research findings and data.

- Molecular Formula : C18H18O4

- Molecular Weight : 298.33 g/mol

- CAS Number : 144309-49-9

1. Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

- Mechanism of Action :

- The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it enhances the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- It has been shown to arrest the cell cycle at the G2/M phase in several cancer cell lines, inhibiting proliferation and promoting cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction via caspase activation |

| MCF-7 (breast cancer) | 12 | G2/M phase arrest |

| K562 (leukemia) | 10 | Increased ROS levels leading to apoptosis |

2. Anti-inflammatory Effects

Chalcones are noted for their anti-inflammatory properties. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines and enzymes.

- Research Findings :

3. Antioxidant Activity

The antioxidant capabilities of this compound contribute to its protective effects against oxidative stress.

- Mechanism :

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 µM |

| ABTS Assay | IC50 = 30 µM |

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Inhibition of Inflammatory Response

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this chalcone derivative resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and application:

Antioxidant Activity

Chalcones have been documented for their antioxidant properties, which can protect cells from oxidative stress. Studies indicate that (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems.

Anticancer Properties

Research has shown that this compound possesses significant anticancer activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 20 | 85 |

| NCI-H661 | 15 | 90 |

| KB | 25 | 80 |

These results suggest its potential as a lead compound for developing anticancer agents targeting specific pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The findings are summarized below:

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Candida albicans | 10 | 40 |

These results indicate that the compound could serve as a basis for developing new antimicrobial agents.

Material Science Applications

Beyond biological applications, chalcones like this compound are explored for their potential use in material science:

Organic Light Emitting Diodes (OLEDs)

Chalcones have been investigated as materials for OLEDs due to their favorable electronic properties and ability to emit light upon excitation. Their structural versatility allows for modifications that can tailor their photophysical properties.

Photovoltaics

Research into the use of chalcones in organic photovoltaics has shown promise due to their ability to absorb light and convert it into electrical energy efficiently.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chalcones

Chalcones with methoxy and hydroxyl substituents exhibit diverse physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally similar derivatives:

Table 1: Substituent Effects on Physical and Crystallographic Properties

Key Observations:

This may lower solubility in polar solvents but enhance lipophilicity, favoring membrane permeability.

Crystal Packing and Dihedral Angles :

- In the 4-hydroxyphenyl analog, the dihedral angle between the α- and β-rings is 19.34°, stabilized by O–H···O hydrogen bonds . The target compound’s 3-methoxy group likely induces steric hindrance, altering the dihedral angle and favoring weaker C–H···O or van der Waals interactions.

Biological Activity :

- Methoxy-rich chalcones (e.g., 3,4,5-trimethoxy derivatives) show potent anticancer activity by inhibiting STAT3/NF-κB pathways . The target compound’s 3,4-dimethoxy-β-ring may similarly modulate these pathways, though the 3-methoxy-α-ring’s role requires further study.

- Antimicrobial activity correlates with methoxy substitution patterns. For example, isoxazole-linked chalcones with 3,4-dimethoxy groups exhibit MIC values <10 µg/mL .

Analytical Techniques:

- X-ray Crystallography: Structures of related chalcones were solved using SHELX and refined via OLEX2 . The target compound’s crystal structure would likely exhibit similar enone planarity (bond length: ~1.28 Å for C=C, ~1.23 Å for C=O) .

- Hirshfeld Surface Analysis : Used to quantify intermolecular interactions in halogenated analogs ; applicable to the target compound for mapping methoxy-methyl interactions.

Q & A

Q. Table 1: Reaction Optimization

| Parameter | Condition Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol vs. DMF | DMF: +10–15% |

| Temperature (°C) | 60 vs. 80 | Higher temp: Faster kinetics |

| Catalyst Loading | 10% vs. 20% NaOH | 20%: Marginal gain |

Basic: Which spectroscopic techniques are most reliable for confirming the E-configuration and functional groups of this chalcone?

Methodological Answer:

- NMR :

- IR : Strong C=O stretch at ~1650 cm⁻¹ and C=C at ~1600 cm⁻¹ .

- X-ray Crystallography : Definitive proof of geometry (e.g., C–C bond lengths: 1.32–1.35 Å for E-configuration) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Assay Standardization : Use established protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) with controls (e.g., doxorubicin for cancer).

- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).

- Structural Analogs : Compare with derivatives (e.g., 4-chloro or 4-bromo analogs) to isolate substituent effects .

Q. Table 2: Comparative Bioactivity of Analogs

| Substituent | IC₅₀ (Cancer) | MIC (Antimicrobial) |

|---|---|---|

| 3,4-Dimethoxy | 12 µM | 25 µg/mL |

| 4-Chloro | 8 µM | 50 µg/mL |

Advanced: What computational strategies predict electronic properties and reactivity for structure-activity relationship (SAR) studies?

Methodological Answer:

Q. Figure 1: HOMO-LUMO Distribution

- HOMO : Localized on methoxyphenyl rings.

- LUMO : Centered on carbonyl and olefinic regions.

Advanced: How to design experiments for studying nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- Single-Crystal Analysis : Measure hyperpolarizability (β) via Kurtz-Perry powder technique. Orthorhombic crystals (space group Pbca) show β values ~10⁻³⁰ esu due to charge asymmetry .

- Z-Scan Technique : Determine nonlinear refractive index (n₂) using a laser source (e.g., 532 nm).

- Correlation with Structure : Electron-withdrawing groups (e.g., Cl) enhance NLO response compared to methoxy .

Advanced: How to address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

- Isomeric Purity : Confirm E/Z ratio via NOESY (absence of cross-peaks between olefinic protons).

- Solvent Artifacts : Avoid DMSO in NMR if keto-enol tautomerism is suspected.

- Crystallographic Validation : Compare unit cell parameters (e.g., a = 9.43 Å, b = 13.93 Å) with literature .

Basic: What are the key stability considerations for long-term storage of this chalcone?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carbonyl group.

- Oxygen Exposure : Argon blanket minimizes oxidation of methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.